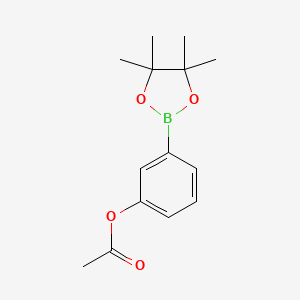
(2-Phenylhydrazinylidene)acetaldehyde
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
“(2-Phenylhydrazinylidene)acetaldehyde” is a chemical compound with the molecular formula C8H8N2O. It is not intended for human or veterinary use and is typically used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “(2-Phenylhydrazinylidene)acetaldehyde” often involves reactions with aldehydes and ketones . For instance, acetal formation involves the reaction of aldehydes and ketones with two equivalents of an alcohol, leading to the elimination of water . A specific example of a similar compound synthesis is the reaction of 3-acetyl-2 H-chromen-2-one with phenylhydrazine in methanol, which forms a compound with a similar structure .Molecular Structure Analysis
The molecular structure of “(2-Phenylhydrazinylidene)acetaldehyde” is determined by its molecular formula, C8H8N2O. Detailed structural analysis would require further experimental data or computational modeling .Chemical Reactions Analysis
Aldehydes, such as acetaldehyde, are known to react with various compounds. They can react with phenolic compounds, mainly flavan-3-ols and anthocyanins . They can also undergo oxidation to form carboxylic acids .Physical And Chemical Properties Analysis
Aldehydes have various physical and chemical properties. For instance, formaldehyde, acetaldehyde, and acetone are soluble in water. As the carbon chain increases in length, solubility in water decreases .科研应用
Acetaldehyde in Winemaking
Acetaldehyde plays a significant role in winemaking, affecting the sensory and color qualities of wines. It is the major carbonyl compound formed during winemaking and is involved in the binding of sulfur dioxide (SO2), a wine preservative. The degradation of acetaldehyde and SO2-bound acetaldehyde by malolactic lactic acid bacteria in white wine has been studied, highlighting its impact on wine stabilization and quality (Osborne, Dubé Morneau, & Mira de Orduña, 2006).
Alcoholic Fermentation
Acetaldehyde is the terminal electron acceptor in alcoholic fermentation by Saccharomyces cerevisiae, influencing ethanol production yields and product stabilization. A study investigated the effect of various enological parameters on acetaldehyde kinetics during alcoholic fermentations, providing insights into its control for optimized ethanol production (Jackowetz, Dierschke, & M. D. Orduña, 2011).
Chemical Equilibria in Acetaldehyde-Water Mixtures
Understanding the chemical equilibria in mixtures of acetaldehyde and water through quantitative NMR spectroscopy offers potential applications in the chemical industry for the manipulation and utilization of acetaldehyde in various synthetic processes (Scheithauer et al., 2015).
Catalytic Deprotection of Acetals
Research on the catalytic deprotection of acetals in basic solutions using self-assembled supramolecular "nanozymes" can be relevant for synthetic chemistry, offering methodologies for the protection and deprotection of carbonyl compounds in a controlled manner (Pluth, Bergman, & Raymond, 2007).
Oxidation of Acetaldehyde
The complete oxidation of acetaldehyde to CO2 over a Pd/WO3 photocatalyst under light irradiation presents an environmental application for the removal of acetaldehyde from the atmosphere, highlighting its potential in air purification and pollution control (Arai et al., 2008).
Safety And Hazards
未来方向
性质
IUPAC Name |
2-(phenylhydrazinylidene)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOTYSZYWLJWBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379017 |
Source


|
| Record name | (2-Phenylhydrazinylidene)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylhydrazinylidene)acetaldehyde | |
CAS RN |
20672-18-8 |
Source


|
| Record name | (2-Phenylhydrazinylidene)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)







![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)



![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)